alpha-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

Übersicht

Beschreibung

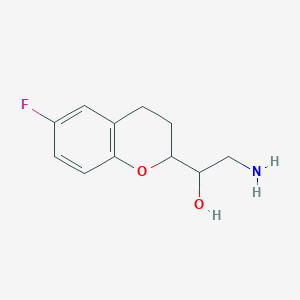

alpha-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is a member of the class of chromanes. It is a secondary alcohol and a secondary amino compound, characterized by the presence of a 6-fluorochroman-2-yl group attached to the ethanolamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol typically involves the reaction of 6-fluorochroman-2-yl derivatives with ethanolamine under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

alpha-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form more saturated derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of alpha-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is with a molecular weight of 301.36 g/mol. It exhibits a melting point of 113-115 °C and is characterized by the presence of a fluorine atom, which can enhance biological activity and selectivity in drug development .

Pharmaceutical Applications

-

Intermediate in Drug Synthesis

- This compound serves as an important intermediate in the synthesis of Nebivolol, a beta-blocker used for treating hypertension and heart failure. Its role is critical in ensuring the efficacy and safety profiles of the final pharmaceutical products.

- Potential Antihypertensive Agent

- Neuroprotective Effects

Toxicological Profile

Understanding the safety profile of this compound is essential for its application in pharmaceuticals. The compound is classified with warning statements indicating it may cause skin irritation (H317) and is harmful if swallowed (H302) . These safety considerations are crucial during handling and formulation processes.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of this compound from 6-Fluoro-3,4-dihydro-2-oxiranyl derivatives demonstrated an efficient route with high yield. Characterization techniques such as NMR and mass spectrometry confirmed the purity and structural integrity of the synthesized compound .

Research assessing the biological activity of related benzopyran compounds revealed significant antihypertensive effects in animal models. The study highlighted the importance of fluorination in enhancing receptor binding affinity and selectivity towards beta-adrenergic receptors, suggesting similar potential for this compound .

Wirkmechanismus

The mechanism of action of alpha-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,2’-iminobis[1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol]

- 1-(6-fluorochroman-2-yl)-2-[amino]ethanol hydrochloride

Uniqueness

alpha-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is unique due to its specific structural features, such as the presence of both amino and hydroxyl groups attached to the chroman ring system. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Biologische Aktivität

Alpha-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol, also known as a mixture of diastereomers with CAS Number 897661-66-4, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological evaluations, particularly focusing on its antimicrobial, antioxidant, and possibly neuroprotective effects.

- Molecular Formula : CHFNO

- Molecular Weight : 211.23 g/mol

- CAS Number : 897661-66-4

The compound features a benzopyran structure with an amino group and a fluorine atom, which may contribute to its biological activity by influencing its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction between 6-fluoro-3,4-dihydro-2H-benzopyran and appropriate amine derivatives. The specific synthetic route can vary but often includes steps such as protection of functional groups and careful control of reaction conditions to obtain the desired diastereomeric mixture .

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzopyran compounds exhibit significant antimicrobial properties. The biological evaluation of similar compounds suggests that this compound may also possess such activity. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds structurally related to alpha-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-benzopyran have shown effective MIC values against various bacterial strains, indicating their potential as antimicrobial agents .

2. Antioxidant Activity

The antioxidant capacity of this compound has been explored through various assays:

| Assay Type | Methodology | Results |

|---|---|---|

| DPPH Radical Scavenging | Mixture with DPPH solution, absorbance measurement | Significant scavenging ability observed |

| ABTS Assay | Reaction with ABTS radical cation | High antioxidant activity recorded |

These results suggest that alpha-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-benzopyran-2-methanol can effectively neutralize free radicals, potentially contributing to its therapeutic profile in oxidative stress-related conditions .

Case Studies and Research Findings

Several case studies highlight the potential applications of benzopyran derivatives in pharmacology:

- A study focused on the synthesis and evaluation of various aminobenzopyran derivatives revealed promising antibacterial and antifungal activities. The structural modifications significantly influenced biological outcomes, suggesting that similar approaches could be applied to alpha-(Aminomethyl)-6-fluoro-3,4-dihydro-2H-benzopyran .

- Another investigation into the pharmacological properties of related compounds indicated a correlation between structural features and biological efficacy, emphasizing the importance of further exploration into this compound's structure–activity relationship (SAR) .

Eigenschaften

IUPAC Name |

2-amino-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c12-8-2-4-10-7(5-8)1-3-11(15-10)9(14)6-13/h2,4-5,9,11,14H,1,3,6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWOKAJCYBGRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470692 | |

| Record name | AGN-PC-009IPS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897661-66-4 | |

| Record name | AGN-PC-009IPS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.